molecular formula C17H19Cl2NO3S B415023 methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B415023
M. Wt: 388.3g/mol
InChI Key: UHQSIQGEHJXZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves several steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another significant synthetic route . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases involved in cell proliferation . Its anti-inflammatory effects are linked to the modulation of inflammatory mediators and pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C17H19Cl2NO3S

Molecular Weight

388.3g/mol

IUPAC Name

methyl 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H19Cl2NO3S/c1-17(2)9(7-11(18)19)13(17)14(21)20-15-12(16(22)23-3)8-5-4-6-10(8)24-15/h7,9,13H,4-6H2,1-3H3,(H,20,21)

InChI Key

UHQSIQGEHJXZEZ-UHFFFAOYSA-N

SMILES

CC1(C(C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C=C(Cl)Cl)C

Origin of Product

United States

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